molecular formula C20H20ClN3O3 B2963741 N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(2,5-dimethylphenoxy)propanamide CAS No. 1060289-97-5

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(2,5-dimethylphenoxy)propanamide

Cat. No. B2963741
CAS RN: 1060289-97-5
M. Wt: 385.85
InChI Key: FSOHWPLSGMQUEG-UHFFFAOYSA-N
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Description

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(2,5-dimethylphenoxy)propanamide is a useful research compound. Its molecular formula is C20H20ClN3O3 and its molecular weight is 385.85. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity

Research into the herbicidal potential of compounds structurally related to N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(2,5-dimethylphenoxy)propanamide has shown promising results. For instance, the synthesis and evaluation of compounds like N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide demonstrated effective herbicidal activity (Liu et al., 2008). This indicates a potential for analogues of the queried compound in agricultural applications as herbicides.

Antitumor and Antimicrobial Activities

The antitumor activity of derivatives similar to the queried compound, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U), has been documented, showcasing their potential as lipid-soluble inhibitors of mammalian dihydrofolate reductase with significant activity against certain types of cancer (Grivsky et al., 1980). Additionally, the synthesis and biological evaluation of various pyrimidine and thiadiazole derivatives have revealed moderate to good antimicrobial activities, further expanding the potential applications of these compounds in medical and pharmaceutical research (Hossan et al., 2012).

Synthesis and Structural Analysis

The chemical synthesis and structural analysis of compounds related to N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(2,5-dimethylphenoxy)propanamide have been extensively studied. This includes investigations into their crystal structures, which are crucial for understanding their chemical behavior and potential for further modification and application in various fields (Ren et al., 2006).

properties

IUPAC Name

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-(2,5-dimethylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c1-11-5-6-12(2)16(9-11)27-14(4)19(25)23-18-13(3)22-17-8-7-15(21)10-24(17)20(18)26/h5-10,14H,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOHWPLSGMQUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=C(N=C3C=CC(=CN3C2=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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